molecular formula C4H7NO3S B3368438 N-(Mercaptoacetyl)glycine CAS No. 21115-85-5

N-(Mercaptoacetyl)glycine

Cat. No. B3368438
CAS RN: 21115-85-5
M. Wt: 149.17 g/mol
InChI Key: MGIYRFIHILVAPP-UHFFFAOYSA-N
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Description

“N-(Mercaptoacetyl)glycine” belongs to the class of organic compounds known as N-acyl-alpha amino acids . It is also known as 2-[(1-hydroxy-2-sulfanylethylidene)amino]acetic acid .

Scientific Research Applications

Quantitative Analysis in Biological Fluids

N-(Mercaptoacetyl)glycine finds application in the quantitative analysis of amino acids in biological fluids. A technique developed by Petty et al. (1976) for precise quantitation of glycine in micro samples of biological fluids utilizes chemical ionization mass fragmentography. This method, which employs the derivative of glycine, is applicable for determinations of other amino acids, making it useful in studies of congenital errors of metabolism (Petty et al., 1976).

Synthesis of Polymers and Peptoids

In polymer science, oligomers of N-substituted glycines, or “peptoids”, represent a class of polymers synthesized using submonomers including N-(Mercaptoacetyl)glycine. Zuckermann et al. (1992) present an efficient method for the synthesis of these oligomers, which are significant due to their biological activity and proteolytic stability. This method allows the rapid synthesis of molecules with potential therapeutic interest (Zuckermann et al., 1992).

Development of Imaging Agents

N-(Mercaptoacetyl)glycine derivatives have been explored in the development of imaging agents. Eshima et al. (1987) investigated Technetium-99m mercaptoacetylglycylglycylglycine (MAG3), a compound synthesized for renal imaging. This study demonstrates the potential of N-(Mercaptoacetyl)glycine derivatives in creating complexes for evaluating renal tubular function (Eshima et al., 1987).

Linker Synthesis for DNA and PNA

N-(Mercaptoacetyl)glycine has also been used in linker synthesis for coupling DNA and peptide nucleic acids (PNA). Petersen et al. (1995) synthesized N-(2-benzyloxyethyl)-N-(thymin-1-ylacetyl)glycine as a linker, which was effective in creating PNA-DNA chimeras. These chimeras exhibit hybridization to complementary DNA or PNA oligomers, showcasing the utility of N-(Mercaptoacetyl)glycine in molecular biology (Petersen et al., 1995).

Mechanism of Action

While the specific mechanism of action for “N-(Mercaptoacetyl)glycine” is not mentioned in the search results, it is known that glycine, a similar compound, functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .

Safety and Hazards

The safety data sheet for “N-(Mercaptoacetyl)glycine” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-[(2-sulfanylacetyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c6-3(2-9)5-1-4(7)8/h9H,1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIYRFIHILVAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175343
Record name N-(Mercaptoacetyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Mercaptoacetyl)glycine

CAS RN

21115-85-5
Record name N-(Mercaptoacetyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021115855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Mercaptoacetyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-SULFANYLACETYL)AMINO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS2JA29HX5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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